

## Evaluating the Diagnostic Efficacy of [99mTc]Tc-PSMA SPECT/CT in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The accurate diagnosis and staging of prostate cancer are critical for determining appropriate treatment strategies and improving patient outcomes. While positron emission tomography/computed tomography (PET/CT) with Gallium-68 ([68Ga]) or Fluorine-18 ([18F]) labeled prostate-specific membrane antigen (PSMA) ligands has become a cornerstone in prostate cancer imaging, its availability can be limited by cost and the need for a cyclotron.[1] [2] This has spurred interest in more accessible alternatives, such as single-photon emission computed tomography/computed tomography (SPECT/CT) using Technetium-99m ([99mTc]) labeled PSMA tracers. This guide provides an objective comparison of the diagnostic efficacy of [99mTc]Tc-PSMA SPECT/CT with other imaging modalities, supported by experimental data and detailed methodologies.

### **Comparative Diagnostic Performance**

[99mTc]Tc-PSMA SPECT/CT has demonstrated favorable diagnostic performance for prostate cancer, positioning it as a valuable tool, especially in regions with limited access to PET/CT.[1] [2] A meta-analysis of seven studies revealed a pooled sensitivity of 0.89 and a specificity of 0.92 for [99mTc]Tc-PSMA SPECT/CT in detecting prostate cancer.[1][3] The following tables summarize the quantitative data from various studies, comparing its performance against [68Ga]Ga-PSMA PET/CT, [18F]F-PSMA-1007 PET/CT, and multiparametric magnetic resonance imaging (mpMRI).





Table 1: Diagnostic Performance of [99mTc]Tc-PSMA

**SPECT/CT in Primary Prostate Cancer** 

| Study Type                                                    | Sensitivity | Specificity | Accuracy | Positive<br>Predictive<br>Value (PPV) | Negative<br>Predictive<br>Value (NPV) |
|---------------------------------------------------------------|-------------|-------------|----------|---------------------------------------|---------------------------------------|
| Meta-<br>analysis[1][3]                                       | 0.89        | 0.92        | -        | -                                     | -                                     |
| Visual<br>Analysis[4]                                         | 84.2%       | 70%         | 79.3%    | -                                     | -                                     |
| Quantitative Analysis (>10.45 prostate:back ground ratio) [4] | 85%         | 88.9%       | 88.8%    | -                                     | -                                     |
| Retrospective<br>Study[5]                                     | 100%        | 77.8%       | 95.8%    | 95.1%                                 | 100%                                  |
| vs. mpMRI[6]                                                  | 97.7%       | 75.0%       | -        | -                                     | -                                     |

Table 2: Head-to-Head Comparison of [99mTc]Tc-PSMA SPECT/CT with other Imaging Modalities



| Comparison Modality                        | Patient Population                                                                                                                   | Key Findings                                                                                                                                                                                                                                                                                                                                                              |  |
|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| [68Ga]Ga-PSMA PET/CT                       | 28 men with prostate cancer[7]<br>[8][9]                                                                                             | [68Ga]Ga-PSMA PET/CT detected more lesions overall (mean of 26.07 vs. 10.52).[8] [9] However, for M staging (metastasis), the accuracy was comparable.[7][8][9] No significant difference was found in detecting lymph node and bone metastases.[7][9] In patients with PSA levels >2.1 ng/ml, there were no discordant results.[7][9]                                    |  |
| 15 men with prostate cancer (low PSA)[10]  | No significant difference was noted for staging/restaging.[10] A total of 29 lesions were detected by PET/CT and 28 by SPECT/CT.[10] |                                                                                                                                                                                                                                                                                                                                                                           |  |
| 10 men with metastatic prostate cancer[11] | [68Ga]Ga-PSMA PET/CT identified 112 lesions compared to 57 by [99mTc]Tc-PSMA SPECT/CT.[11]                                           | <del>-</del>                                                                                                                                                                                                                                                                                                                                                              |  |
| [18F]F-PSMA-1007 PET/CT                    | 18 men with high-risk prostate cancer[12]                                                                                            | [18F]F-PSMA-1007 PET/CT detected a total of 257 lesions, while [99mTc]Tc-iPSMA-SPECT/CT detected 229.[12] Both modalities detected 100% of lesions in the prostate, seminal vesicles, and visceral metastases.[12] SPECT/CT had slightly lower detection rates for locoregional (90%) and non-locoregional (85%) lymph nodes and bone (86%) metastases.[12] Despite this, |  |



|                                                                                                                                                                                                                     |                                                                                                                                    | there was no impact on clinical staging.[12][13]                                                                                           |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| mpMRI                                                                                                                                                                                                               | 425 men for primary staging[14]                                                                                                    | [99mTc]Tc-PSMA SPECT/CT demonstrated superior sensitivity, specificity, accuracy, and precision compared to mpMRI for primary staging.[14] |
| No significant difference in the detection of primary prostate 56 patients with suspected cancer. Sensitivity was 97.7% prostate cancer[6] for SPECT/CT and 90.9% for mpMRI, with a shared specificity of 75.0%.[6] |                                                                                                                                    |                                                                                                                                            |
| Retrospective study of 50 patients[15]                                                                                                                                                                              | PSMA PET/CT (in this case [68Ga]Ga-PSMA) showed better sensitivity for index lesion localization than mpMRI (81.1% vs. 64.6%).[15] | _                                                                                                                                          |

### **Experimental Protocols**

The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed protocols for key experiments.

### [99mTc]Tc-PSMA SPECT/CT Imaging Protocol

A standardized protocol for [99mTc]Tc-PSMA SPECT/CT imaging generally involves the following steps:

- Patient Preparation: Patients are typically well-hydrated. No specific fasting is usually required.
- Radiotracer Administration: An intravenous injection of 230-740 MBq of a [99mTc]Tc-PSMA radiotracer (e.g., [99mTc]Tc-PSMA-I&S, [99mTc]Tc-HYNIC-PSMA) is administered.[5][7][8]
   [11]



- Imaging Acquisition:
  - Whole-body planar scintigraphy and SPECT/CT imaging are performed at various time points post-injection, commonly ranging from 75 minutes to 6 hours.[5][11][16] Some studies suggest that imaging at 4 hours post-injection provides a good balance of tracer uptake and background clearance.[5][7][8]
  - SPECT/CT images are acquired for specific regions of interest, such as the pelvis,
     abdomen, and thorax, or any areas with abnormal uptake on planar images.[10][11]
- Image Analysis: Images are interpreted by experienced nuclear medicine physicians. Both visual analysis and semi-quantitative analysis (e.g., calculating tumor-to-background ratios or Standardized Uptake Values - SUV) may be performed.[4][5]

# Head-to-Head Comparison Study Protocol: [99mTc]Tc-PSMA SPECT/CT vs. [68Ga]Ga-PSMA PET/CT

Direct comparison studies are essential for a robust evaluation. A typical protocol is as follows:

- Patient Cohort: Patients with a confirmed diagnosis of prostate cancer are recruited.[7][8][10]
- Imaging Schedule: Each patient undergoes both [99mTc]Tc-PSMA SPECT/CT and
  [68Ga]Ga-PSMA PET/CT within a short time frame (e.g., within a week to 60 days) to
  minimize changes in disease status.[8][10] No intervening treatment is administered between
  the scans.[8]
- [68Ga]Ga-PSMA PET/CT Protocol:
  - An intravenous injection of approximately 2 MBq/Kg of [68Ga]Ga-PSMA is administered.
     [8]
  - Whole-body PET/CT imaging is performed approximately 60 minutes post-injection.[8][10]
- [99mTc]Tc-PSMA SPECT/CT Protocol: As described in the section above.
- Data Analysis: The number, location, and intensity of PSMA-avid lesions are independently recorded for each imaging modality. The findings are then compared on a per-patient and



per-lesion basis.[7][8] The gold standard for confirmation is often histopathology from biopsies or surgical specimens.[4]

# Visualizing the Experimental Workflow and Comparative Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for evaluating diagnostic efficacy and the logical structure of a comparative study.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Diagnostic efficacy of [99mTc]Tc-PSMA SPECT/CT for prostate cancer: a meta-analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic efficacy of [99mTc]Tc-PSMA SPECT/CT for prostate cancer: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. wignet.com [wignet.com]
- 5. Frontiers | [99<sup>m</sup>Tc]Tc-PSMA-I&S SPECT/CT quantitative parameters for risk stratification and metastasis prediction in primary prostate cancer: a retrospective study [frontiersin.org]
- 6. Frontiers | Improving diagnostic efficacy of primary prostate cancer with combined 99mTc-PSMA SPECT/CT and multiparametric-MRI and quantitative parameters [frontiersin.org]
- 7. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer [aojnmb.mums.ac.ir]
- 8. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Comparison of the diagnostic utility of 99mTc-PSMA scintigraphy versus 68Ga-PSMA-11 PET/CT in the detection of metastatic prostate cancer and dosimetry analysis: a gamma-camera-based alternate prostate-specific membrane antigen imaging modality PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. siemens-healthineers.com [siemens-healthineers.com]
- 14. medicineinnovates.com [medicineinnovates.com]
- 15. urotoday.com [urotoday.com]
- 16. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- To cite this document: BenchChem. [Evaluating the Diagnostic Efficacy of [99mTc]Tc-PSMA SPECT/CT in Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10795670#evaluating-diagnostic-efficacy-of-99mtc-tc-psma-spect-ct]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com